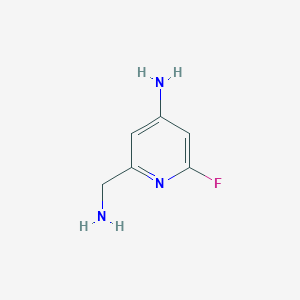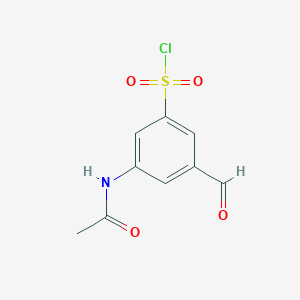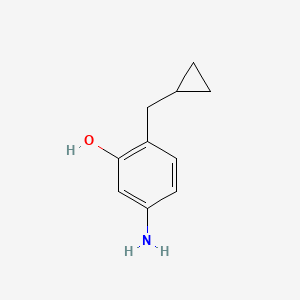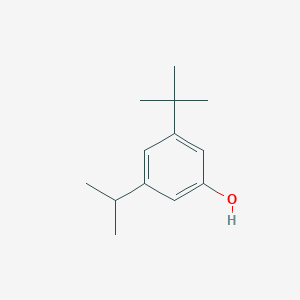![molecular formula C13H11N3OS B14844846 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a benzylthio substituent at the 2-position and a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, starting from a 2-aminopyrimidine derivative, cyclization with a suitable reagent can form the pyrrolo[2,3-D]pyrimidine core.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions. A common method involves reacting the pyrrolo[2,3-D]pyrimidine core with benzylthiol in the presence of a base.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through oxidation reactions. For instance, using an oxidizing agent like m-chloroperbenzoic acid can introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the benzylthio group.
Reduced Pyrimidine Derivatives: Formed from the reduction of the pyrimidine ring.
Substituted Derivatives: Formed from substitution reactions at the hydroxyl group.
Applications De Recherche Scientifique
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. Its unique structure allows it to interact with various molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cellular proliferation, such as tyrosine kinases. By binding to these enzymes, the compound can disrupt signaling pathways that promote cancer cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylthio)-3-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-OL
- 2-(Benzylthio)-3-ethyl-5,6,7,8-tetrahydro(1)benzothieno(2,3-D)pyrimidin-4(3H)-one
Uniqueness
2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of both a benzylthio group and a hydroxyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H11N3OS |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-benzylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c17-12-10-6-7-14-11(10)15-13(16-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16,17) |
Clé InChI |
FUMBVWQLYALZAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC3=C(C=CN3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


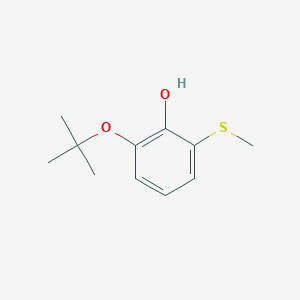
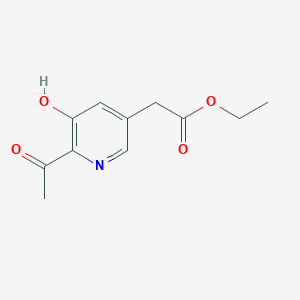
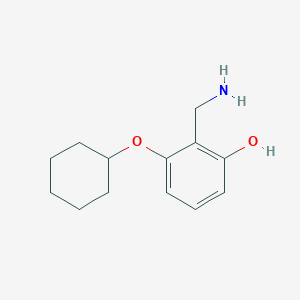
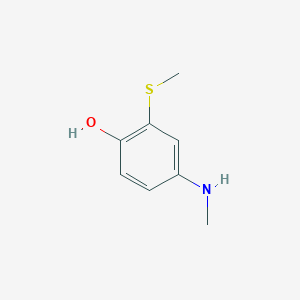
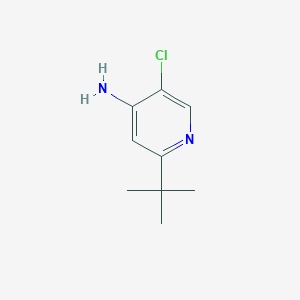
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
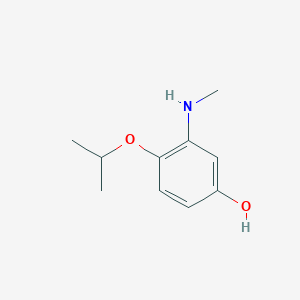
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
